REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][CH:3]=1.CC1C=CC(S(O)(=O)=O)=[CH:15][CH:16]=1.[OH2:21]>C(O)CO>[O:9]1[CH2:16][CH2:15][O:21][CH:8]1[C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C=O
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(fixed hold absorb high)
|
Type
|
ADDITION
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Details
|
The mixture was added to a stirred solution of 10 g of K2CO3 in 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM (3×150 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated on RFE (water bath 25° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |